Cas no 621-08-9 (Benzyl Sulfoxide)

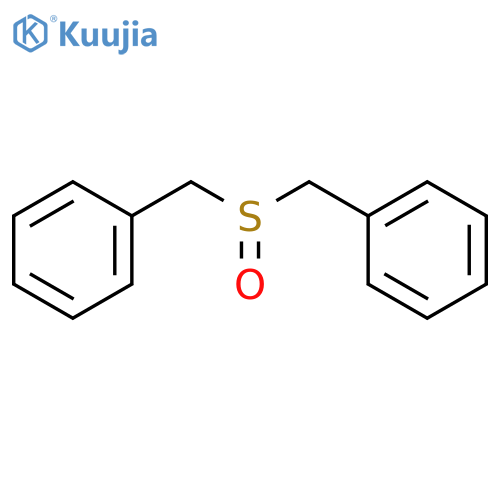

Benzyl Sulfoxide structure

商品名:Benzyl Sulfoxide

Benzyl Sulfoxide 化学的及び物理的性質

名前と識別子

-

- (Sulfinylbis(methylene))dibenzene

- Dibenzylsulfoxide

- benzylsulfinylmethylbenzene

- Benzyl sulfoxide

- Dibenzyl sulfoxide

- Tardiol D

- Sulfoxide, dibenzyl

- Dibenzyl sulphoxide

- Bis(phenylmethyl) sulfoxide

- Benzene, 1,1'-[sulfinylbis(methylene)]bis-

- Benzyl sulfoxide (6CI,8CI)

- MLS002637483

- HTMQZWFSTJVJEQ-UHFFFAOYSA-N

- (phenylmethanesulfinylmethyl)benzene

- BENZENE, 1,1'-(SULFINYLBIS(METHYLENE))BIS-

- 1,1'-(sulfinyldimethanediyl)dib

- 1,1’-(sulfinylbis(methylene))bis-benzen

- DIBENZYL SULFOXIDE 95%

- Benzene, 1,1-sulfinylbis(methylene)bis-

- sulfinylbis(methylene)dibenzene

- Benzyl sulfoxide, 98+%

- DIBENZYL SULFOXIDE FOR SYNTHESIS

- (Sulfinylbis(methylene)

- [(Benzylsulfinyl)methyl]benzene

- 621-08-9

- 4-06-00-02651 (Beilstein Handbook Reference)

- SY050947

- Dibenzylsulfoxyd

- NSC-55

- 554PDF1275

- SMR001547021

- D95355

- 1,1'-(sulfinyldimethanediyl)dibenzene

- EINECS 210-668-7

- Benzene,1'-[sulfinylbis(methylene)]bis-

- SULFOXIDE,DIBENZYL

- BRN 2049262

- 1,1'-[sulfinylbis(methylene)]dibenzene

- NS00020009

- Z316995896

- Benzyl sulphoxide

- AC-16487

- Preventol CI 5

- 1,1'-[sulfinylbis(methylene)]bis-benzene

- InChI=1/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H

- DTXSID8022088

- WLN: R1SO&1R

- CS-0204274

- Q5805477

- A833587

- AS-61321

- SCHEMBL340372

- benzylsulfinyl-methyl-benzene

- NSC 55

- CHEMBL190496

- (phenylmethyl)sulfinylmethylbenzene

- 1,1'-(SULFINYLBIS(METHYLENE))BIS(BENZENE)

- AI3-62190

- AKOS004907768

- D0001

- NCGC00246832-01

- NSC55

- AE-641/05560032

- [(Benzylsulfinyl)methyl]benzene #

- BDBM22781

- MFCD00004782

- [(phenylmethane)sulfinylmethyl]benzene

- UNII-554PDF1275

- FT-0624664

- DTXCID802088

- 1,1'-(sulfinylbis(methylene))dibenzene

- Dibenzylsulphoxide

- FB01395

- Benzyl Sulfoxide

-

- MDL: MFCD00004782

- インチ: 1S/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

- InChIKey: HTMQZWFSTJVJEQ-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

- BRN: 2049262

計算された属性

- せいみつぶんしりょう: 230.07700

- どういたいしつりょう: 230.076536

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 36.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: よくじょうけっしょう

- 密度みつど: 1.1421 (rough estimate)

- ゆうかいてん: 133.0 to 136.0 deg-C

- ふってん: 342.33°C (rough estimate)

- フラッシュポイント: 222.007 °C

- 屈折率: 1.5700 (estimate)

- PH値: 6.0-6.5 (0.3g/l, H2O, 20℃)

- ようかいど: 0.3g/l

- PSA: 36.28000

- LogP: 4.00120

- ようかいせい: アルコール、エーテル、温水に可溶である、冷水に溶けない

Benzyl Sulfoxide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- RTECS番号:DA9275000

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

Benzyl Sulfoxide 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzyl Sulfoxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0001-25G |

Dibenzyl Sulfoxide |

621-08-9 | >99.0%(HPLC) | 25g |

¥225.00 | 2024-04-16 | |

| eNovation Chemicals LLC | D380497-100g |

Dibenzyl Sulfoxide |

621-08-9 | 97% | 100g |

$200 | 2024-05-24 | |

| Key Organics Ltd | AS-61321-25G |

(phenylmethanesulfinylmethyl)benzene |

621-08-9 | >97% | 25g |

£95.00 | 2025-02-08 | |

| eNovation Chemicals LLC | Y1009843-100g |

DIBENZYL SULFOXIDE |

621-08-9 | 99% | 100g |

$200 | 2024-06-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155299-100g |

Benzyl Sulfoxide |

621-08-9 | >99.0%(HPLC) | 100g |

¥598.90 | 2023-09-03 | |

| Apollo Scientific | OR11149-100g |

Dibenzylsulphoxide |

621-08-9 | 100g |

£72.00 | 2025-02-19 | ||

| Ambeed | A442496-100g |

Dibenzyl Sulfoxide |

621-08-9 | 99% | 100g |

$63.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1009843-500g |

DIBENZYL SULFOXIDE |

621-08-9 | 99% | 500g |

$350 | 2024-06-05 | |

| TRC | B535393-500mg |

Benzyl Sulfoxide |

621-08-9 | 500mg |

$ 65.00 | 2022-06-01 | ||

| Key Organics Ltd | AS-61321-100G |

(phenylmethanesulfinylmethyl)benzene |

621-08-9 | >97% | 100g |

£204.00 | 2025-02-08 |

Benzyl Sulfoxide 関連文献

-

Wu Yang,Yingzi Li,Jiefeng Zhu,Wentan Liu,Jie Ke,Chuan He Chem. Sci. 2020 11 10149

-

Lin Tang,Tao Peng,Gang Wang,Xiaoxue Wen,Yunbo Sun,Shouguo Zhang,Shuchen Liu,Lin Wang Med. Chem. Commun. 2018 9 625

-

Semistan Karabuga,Murat Cakici,Cavit Kazaz,Ertan Sahin,Hamdullah Kilic,Sabri Ulukanli Org. Biomol. Chem. 2011 9 7887

-

Steven T. J. Droge,Geoff Hodges,Mark Bonnell,Steve Gutsell,Jayne Roberts,Alexandre Teixeira,Elin L. Barrett Environ. Sci.: Processes Impacts 2023 25 621

-

Lin Tang,Tingting Chen,Hongpeng Yang,Xiaoxue Wen,Yunbo Sun,Shuchen Liu,Tao Peng,Shouguo Zhang,Lin Wang RSC Adv. 2021 11 37462

621-08-9 (Benzyl Sulfoxide) 関連製品

- 824-86-2(Methyl Benzyl Sulfoxide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:621-08-9)Benzyl Sulfoxide

清らかである:99%

はかる:500g

価格 ($):292.0